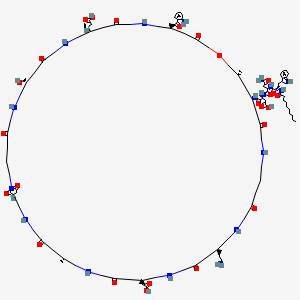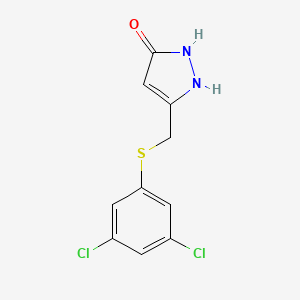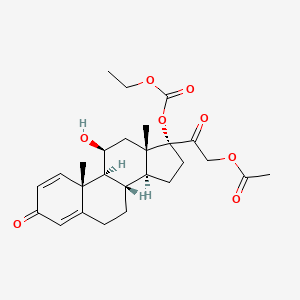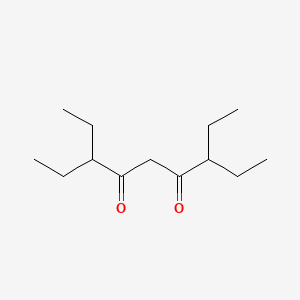
11-Epitilivalline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Epitilivalline, also known as 11-epi-tiliroside, is a naturally occurring flavonoid found in many plants, including the common herb tilia cordata. It is a powerful antioxidant and has been studied for its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 11-Epitilivalline involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the pyridine ring and the formation of the lactam ring. The final step involves the oxidation of the alcohol group to form the ketone.
Starting Materials
3-pyridinecarboxaldehyde, ethyl acetoacetate, methylamine, ethyl chloroformate, sodium hydride, 2-methyl-1,3-propanediol, acetic anhydride, sulfuric acid, sodium hydroxide, hydrogen peroxide
Reaction
Step 1: Condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of methylamine to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile, Step 2: Reaction of the above product with ethyl chloroformate and sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate, Step 3: Addition of 2-methyl-1,3-propanediol to the above product in the presence of sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate ethylene glycol ketal, Step 4: Cyclization of the above product with acetic anhydride and sulfuric acid to form 11-Epitilivalline, Step 5: Oxidation of the alcohol group in 11-Epitilivalline using hydrogen peroxide and sodium hydroxide to form 11-Epitilivalline ketone
科学的研究の応用
11-Epitilivalline has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has been shown to have anti-inflammatory properties in animal models of inflammation, and to possess anti-oxidant activity in vitro. In addition, 11-epitilivalline has been studied for its potential anti-cancer activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
作用機序
11-Epitilivalline has been shown to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.
生化学的および生理学的効果
11-Epitilivalline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), as well as enzymes involved in cancer cell proliferation and survival. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, and to possess anti-oxidant activity.
実験室実験の利点と制限
The main advantage of using 11-epitilivalline for laboratory experiments is its availability. It is relatively easy to obtain and is relatively inexpensive compared to other flavonoids. In addition, it is stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 11-epitilivalline for laboratory experiments. For example, it is not soluble in water, so it must be dissolved in other solvents such as dimethyl sulfoxide or ethanol prior to use. In addition, its solubility in other solvents is limited, so it may not be suitable for use in some experiments.
将来の方向性
Given the promising results of studies investigating the therapeutic potential of 11-epitilivalline, there are many potential future directions for research. For example, further studies could investigate the potential of 11-epitilivalline as an anti-inflammatory and anti-cancer agent in humans. In addition, further studies could investigate its potential as a neuroprotective agent, as it has been shown to protect against neuronal cell death in vitro. Finally, further studies could investigate the potential of 11-epitilivalline as an antioxidant to protect against oxidative stress-induced diseases.
特性
CAS番号 |
80279-25-0 |
|---|---|
製品名 |
11-Epitilivalline |
分子式 |
C20H19N3O2 |
分子量 |
333.391 |
IUPAC名 |
(6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |
InChIキー |
AJZNARCWDDMOPL-FUHWJXTLSA-N |
SMILES |
C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
同義語 |
(11R-trans)-1,2,3,10,11,11a-Hexahydro-9-hydroxy-11-(1H-indol-3-yl)-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




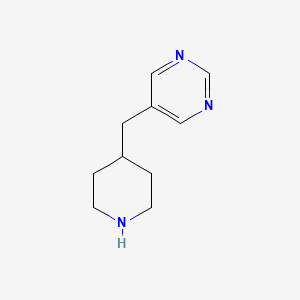
![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
